Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate
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Overview
Description
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 3-position and a hydroxyl group at the 8-position further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-8-hydroxyquinoline.
Esterification: The carboxylation of the quinoline derivative is achieved through esterification using methyl chloroformate under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of transition metal catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to bacterial DNA gyrase, inhibiting DNA replication and transcription.
Pathways Involved: The inhibition of DNA gyrase leads to the disruption of bacterial cell division and growth, resulting in antimicrobial effects.
Comparison with Similar Compounds
- Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate
- 7-fluoro-4-hydroxy-3-quinolinecarboxylate
- 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Comparison: Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
methyl 3-fluoro-8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)7-2-6-3-8(12)5-13-10(6)9(14)4-7/h2-5,14H,1H3 |
InChI Key |
OHPVVBUWEKJJNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)O |
Origin of Product |
United States |
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